2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C18H21N3O2 and a molecular weight of 311.38 g/mol . This compound is characterized by the presence of a phenoxy group, a piperazine ring, and a pyridine moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone typically involves the reaction of 2-phenoxyacetyl chloride with 1-(pyridin-2-ylmethyl)piperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing various biochemical pathways . This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(Pyridin-2-ylmethyl)piperazine derivatives
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-phenoxyphenyl)amino)ethyl)amino)ethanone
Uniqueness
2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to interact with neurotransmitter receptors and its versatility in synthetic applications make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-23-17-7-2-1-3-8-17)21-12-10-20(11-13-21)14-16-6-4-5-9-19-16/h1-9H,10-15H2 |
InChI Key |
LRFCFMXATAKCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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